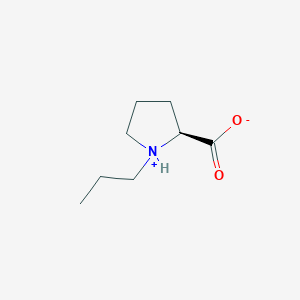
L-脯氨酸,1-丙基-
描述
L-Proline, 1-propyl-: is a derivative of the naturally occurring amino acid L-proline. It is characterized by the substitution of a propyl group at the nitrogen atom of the pyrrolidine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research and industrial applications.
科学研究应用
L-Proline, 1-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein folding and stability.
Medicine: Research explores its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
Target of Action
L-Proline, 1-propyl-, also known as 4-propyl-L-proline (PPL), is a unique amino acid that primarily targets the process of chiral resolution . It acts as a resolution agent for both enantiomers of mandelic acid . This compound has a unique role in the folding and structure of proteins .
Mode of Action
The mode of action of L-Proline, 1-propyl- involves its interaction with its targets, leading to significant changes. It can resolve both R- and S-enantiomers of mandelic acid from a racemic mixture simply by varying the stoichiometry . This is achieved by the existence of stoichiometrically diverse cocrystal systems between R- and S-mandelic acid and L-Proline .
Biochemical Pathways
L-Proline, 1-propyl- affects the biochemical pathways involved in chiral resolution . It plays a crucial role in the synthesis of complex structures and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . The reaction may proceed through either iminium catalysis, or enamine catalysis or bifunctional acid–base catalysis .
Result of Action
The result of L-Proline, 1-propyl- action is the successful resolution of both enantiomers of mandelic acid from a racemic mixture . This leads to the production of more potent lincosamides . It also results in the synthesis of complex structures and the regulation of macromolecule synthesis .
Action Environment
The action of L-Proline, 1-propyl- can be influenced by environmental factors. For instance, the stoichiometry of the reaction can affect the resolution of the enantiomers . Additionally, the presence of other amino acids and compounds in the environment can potentially affect the action, efficacy, and stability of L-Proline, 1-propyl- .
生化分析
Biochemical Properties
L-Proline, 1-propyl- is involved in the biosynthesis of lincomycin, a lincosamide antibiotic . It interacts with the L-Proline Adenylation Domain, which is crucial for the incorporation of this unusual amino acid into the structure of lincomycin .
Cellular Effects
The effects of L-Proline, 1-propyl- on cells are primarily related to its role in the biosynthesis of lincomycin. Lincomycin is known to inhibit bacterial protein synthesis, thereby exerting its antibiotic effects .
Molecular Mechanism
The molecular mechanism of L-Proline, 1-propyl- involves its interaction with the L-Proline Adenylation Domain. This domain is responsible for the adenylation of L-Proline, 1-propyl-, which is a key step in the incorporation of this amino acid into the structure of lincomycin .
Temporal Effects in Laboratory Settings
It is known that the L-Proline Adenylation Domain is capable of using L-Proline, 1-propyl- to produce lincomycin .
Metabolic Pathways
L-Proline, 1-propyl- is involved in the metabolic pathway of lincomycin biosynthesis. It interacts with the L-Proline Adenylation Domain, which is a key enzyme in this pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Proline, 1-propyl- typically involves the alkylation of L-proline. One common method is the reaction of L-proline with 1-bromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of L-Proline, 1-propyl- can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.
化学反应分析
Types of Reactions: L-Proline, 1-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent amine or other reduced forms.
Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed:
Oxidation: Propyl ketones or carboxylic acids.
Reduction: Parent amine or other reduced derivatives.
Substitution: Various alkylated or functionalized derivatives.
相似化合物的比较
L-Proline: The parent compound without the propyl group.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline: A major component of mammalian collagen.
Uniqueness: L-Proline, 1-propyl- is unique due to its propyl group substitution, which imparts distinct chemical and biological properties. This modification enhances its utility in various applications, making it a valuable compound in research and industry.
属性
IUPAC Name |
(2S)-1-propylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXLHZVPLXEUPP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


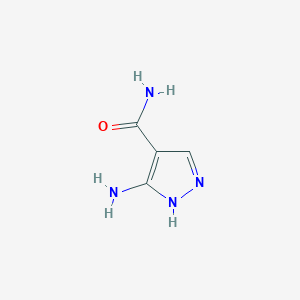

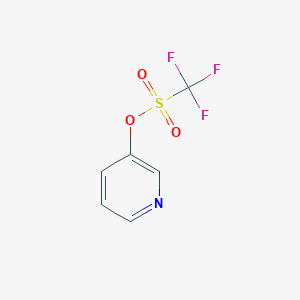
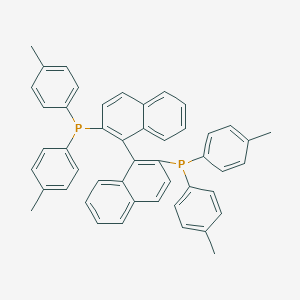
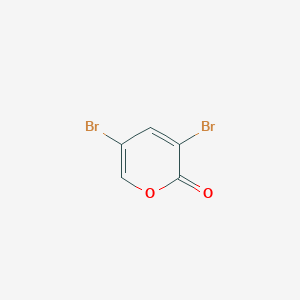
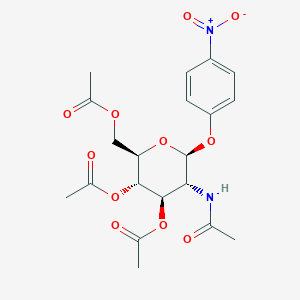
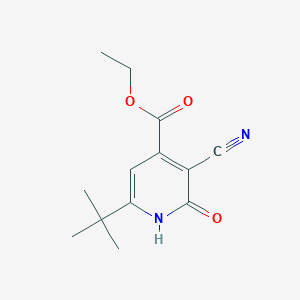
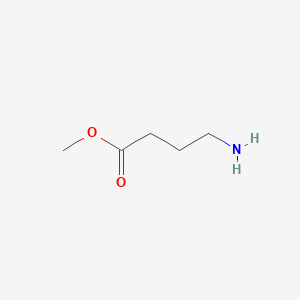
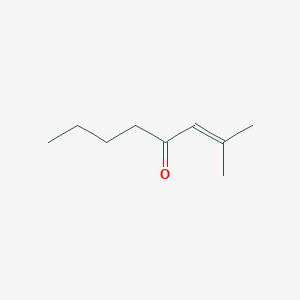
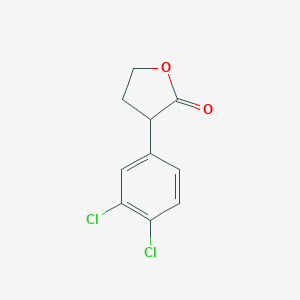
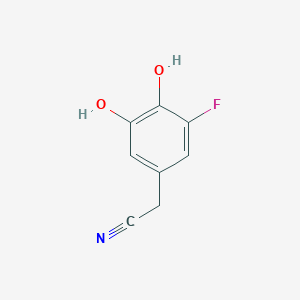

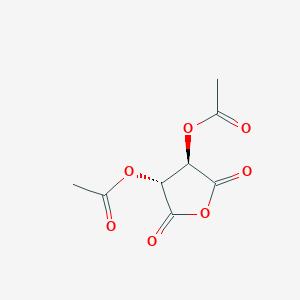
![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)
